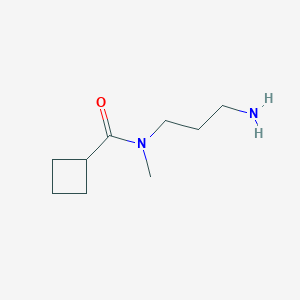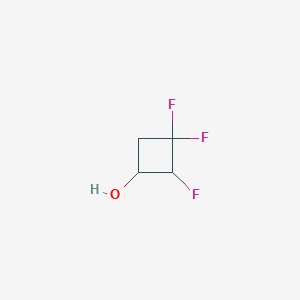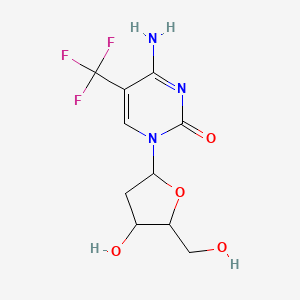
Sulfo-Cy5.5 carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfo-Cy5.5 carboxylic acid is a water-soluble, far-red emitting fluorophore. It is a derivative of the cyanine dye family, known for its high hydrophilicity due to the presence of four sulfo groups. This compound exhibits a very low dependence of fluorescence on pH and has a high extinction coefficient .
准备方法
Synthetic Routes and Reaction Conditions
Sulfo-Cy5.5 carboxylic acid can be synthesized through a series of chemical reactions involving the introduction of sulfo groups to the cyanine dye structure. The synthetic route typically involves the reaction of a cyanine dye precursor with sulfonating agents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reaction efficiency .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) to verify the compound’s structure and purity .
化学反应分析
Types of Reactions
Sulfo-Cy5.5 carboxylic acid primarily undergoes substitution reactions, particularly with primary amine groups to form stable amide bonds. This reaction is facilitated by activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) .
Common Reagents and Conditions
The common reagents used in these reactions include EDC, HOBt, and N-hydroxysuccinimide (NHS). The reactions are typically carried out in aqueous solutions or organic solvents like DMF and DMSO, under mild conditions to prevent degradation of the dye .
Major Products
The major products formed from these reactions are amide-linked conjugates, which are widely used in bioconjugation applications .
科学研究应用
Sulfo-Cy5.5 carboxylic acid is extensively used in various scientific research fields due to its unique properties:
Chemistry: It is used as a fluorescent probe for detecting and quantifying chemical species.
Biology: The compound is employed in fluorescence imaging to label peptides, proteins, and oligonucleotides.
Medicine: It is used in diagnostic assays and imaging techniques to visualize biological processes.
Industry: The dye is used in the development of sensors and diagnostic tools .
作用机制
Sulfo-Cy5.5 carboxylic acid exerts its effects through its fluorescent properties. The sulfo groups enhance its water solubility and reduce fluorescence quenching, allowing for stable and bright fluorescence signals. The dye interacts with biological molecules through covalent bonding, primarily forming amide bonds with primary amines .
相似化合物的比较
Similar Compounds
- Sulfo-Cy3 carboxylic acid
- Sulfo-Cy5 carboxylic acid
- Sulfo-Cy7 carboxylic acid
Uniqueness
Sulfo-Cy5.5 carboxylic acid is unique due to its far-red emission, which allows for deeper tissue penetration and reduced background fluorescence in biological imaging applications. Its high hydrophilicity and stability across a wide pH range make it particularly suitable for various research and industrial applications .
属性
分子式 |
C40H39K3N2O14S4 |
|---|---|
分子量 |
1017.3 g/mol |
IUPAC 名称 |
tripotassium;(2Z)-3-(5-carboxypentyl)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C40H42N2O14S4.3K/c1-39(2)34(41(5)30-17-15-26-28(37(30)39)20-24(57(45,46)47)22-32(26)59(51,52)53)12-8-6-9-13-35-40(3,4)38-29-21-25(58(48,49)50)23-33(60(54,55)56)27(29)16-18-31(38)42(35)19-11-7-10-14-36(43)44;;;/h6,8-9,12-13,15-18,20-23H,7,10-11,14,19H2,1-5H3,(H4-,43,44,45,46,47,48,49,50,51,52,53,54,55,56);;;/q;3*+1/p-3 |
InChI 键 |
MMQQUABRDYPOFX-UHFFFAOYSA-K |
手性 SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
规范 SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]-](/img/structure/B12279671.png)
![beta-Ribofuranose, 1-deoxy-1-[pyrimidin-4-one-2-thione-1-yl]-2,3,6-tribenzoyl-](/img/structure/B12279672.png)
![1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B12279675.png)
![4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B12279682.png)
![1-{Imidazo[1,2-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B12279684.png)
![4a,5,6,7,8,9a-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B12279686.png)

![2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]-N,N-dimethylacetamide](/img/structure/B12279705.png)

![4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid](/img/structure/B12279722.png)
